molecular formula C7H3F2NOS B3299071 5,7-Difluoro-2(3H)-benzothiazolone CAS No. 898747-61-0

5,7-Difluoro-2(3H)-benzothiazolone

Cat. No.: B3299071
CAS No.: 898747-61-0
M. Wt: 187.17 g/mol
InChI Key: IDKYBFIFIQDUBD-UHFFFAOYSA-N
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Description

5,7-Difluoro-2(3H)-benzothiazolone: is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-difluoro-2-aminobenzenethiol with carbonyl compounds under acidic or basic conditions to form the benzothiazolone ring .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-2(3H)-benzothiazolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Difluoro-2(3H)-benzothiazolone is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for developing new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms can enhance the compound’s binding affinity to target enzymes, making it a promising candidate for drug development.

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2(3H)-benzothiazolone involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interact with various pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

  • 5,7-Difluoro-1-indanone
  • 5,7-Difluorochroman-4-ol
  • 8-Nitro-1,3-benzothiazin-4-ones

Comparison: 5,7-Difluoro-2(3H)-benzothiazolone stands out due to its unique combination of fluorine atoms and the benzothiazolone ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

5,7-difluoro-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKYBFIFIQDUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297191
Record name 5,7-Difluoro-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-61-0
Record name 5,7-Difluoro-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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